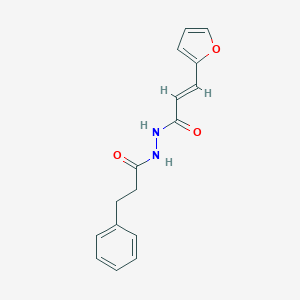

(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide

Description

X-ray Crystallographic Analysis of Hydrazide Derivatives

Crystallographic studies of hydrazide derivatives containing furan moieties have revealed critical structural information that enhances our understanding of intermolecular interactions and molecular packing arrangements. The crystal structure analysis of related compounds demonstrates that the furan ring typically exhibits disorder over two orientations, with occupancies frequently observed at 0.76 and 0.24, respectively. This disorder phenomenon is particularly important in furan-containing hydrazides as it affects the overall molecular conformation and crystal packing efficiency. The dihedral angles between central rings and pendant aromatic systems in hydrazide derivatives range from 3.34 to 57.38 degrees, indicating significant conformational flexibility within these molecular frameworks.

The intermolecular hydrogen bonding patterns in hydrazide crystals are dominated by N-H···O and N-H···N interactions that generate specific ring motifs and chain structures. These hydrogen bonds typically form chains parallel to crystallographic axes and assemble into three-dimensional network structures through supplementary C-H···O hydrogen bonds and C-H···π ring interactions. The bond lengths within hydrazide functional groups, particularly the N-C bonds ranging from 1.290 to 1.302 Angstroms, suggest considerable delocalization and aromatic character in these systems. Crystallographic data reveals that the compounds crystallize in various space groups, with P-1 being commonly observed for furan-containing derivatives, exhibiting unit cell parameters that reflect the molecular dimensions and packing arrangements.

The crystal packing of hydrazide derivatives is further stabilized by weak π-π stacking interactions between aromatic rings, with centroid-centroid distances typically ranging from 3.291 to 3.460 Angstroms. These interactions contribute significantly to the overall stability of the crystal lattice and influence the physical properties of the solid-state material. The thermal displacement parameters and residual factors obtained from crystallographic refinement provide quantitative measures of structural precision and molecular motion within the crystal framework.

Properties

IUPAC Name |

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-phenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZPIIKYSWVAKR-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide, also known by its chemical identifiers including CAS number 468759-18-4, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclin D1 and p53 .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 20-50 µg/mL, indicating moderate antibacterial activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this hydrazide derivative has demonstrated anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that the compound significantly reduces pro-inflammatory cytokine production, including TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | Significant reduction in cell viability in breast cancer cells treated with the compound (IC50 = 15 µM). |

| Study 2 | Assess antimicrobial activity | Effective against E. coli with MIC = 30 µg/mL; potential for development as an antibacterial agent. |

| Study 3 | Investigate anti-inflammatory properties | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages after treatment with the compound. |

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It influences cell cycle progression through the downregulation of cyclins and upregulation of cyclin-dependent kinase inhibitors.

- Cytokine Modulation : Inflammatory responses are diminished through inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., 4a) stabilize the spE conformer due to enhanced resonance stabilization of the planar structure .

- Bulky substituents (e.g., 4g) favor the apE conformation, likely due to steric hindrance disrupting planarity .

- Heterocyclic substituents (e.g., 4e, 4f) exhibit high yields (up to 96% for 4f), suggesting improved reactivity of pyridine-2-carbaldehyde compared to furan derivatives .

Physicochemical and Spectral Properties

Thermal Stability

Melting points vary significantly with substituent polarity and packing efficiency:

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Piperidine or pyridine derivatives are typically employed to facilitate the condensation.

-

Solvent : Ethanol or aqueous acetic acid.

-

Temperature : Reflux conditions (70–80°C) for 4–6 hours.

Mechanistic Insight : The reaction proceeds through a base-catalyzed enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the conjugated enoic acid.

Esterification to Methyl (2E)-3-(Furan-2-yl)Prop-2-Enoate

To enhance reactivity toward nucleophilic substitution, the carboxylic acid group of 1a is converted to its methyl ester derivative (1g ) via Fischer esterification:

Procedure

-

Reactants : 1a (1 equiv), methanol (excess), sulfuric acid (catalytic).

-

Conditions : Reflux for 3–5 hours.

-

Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and distillation.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 65°C |

| Catalyst Loading | 2% H₂SO₄ |

Hydrazide Formation via Aminolysis

The methyl ester 1g is treated with hydrazine hydrate to yield (2E)-3-(furan-2-yl)prop-2-enehydrazide (3 ):

Reaction Protocol

-

Reactants : 1g (1 equiv), hydrazine hydrate (2 equiv).

-

Solvent : Ethanol.

-

Conditions : Stirring at room temperature for 12 hours.

-

Workup : Filtration and washing with cold ethanol.

Analytical Validation :

-

¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45 (d, J = 15.6 Hz, 1H, CH), 6.90–7.20 (m, 3H, furan-H), 2.30 (s, 2H, NH₂).

-

IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Acylation with 3-Phenylpropanoyl Chloride

The final step involves the acylation of hydrazide 3 with 3-phenylpropanoyl chloride to introduce the N'-(3-phenylpropanoyl) moiety:

Synthetic Route

-

Reactants : 3 (1 equiv), 3-phenylpropanoyl chloride (1.2 equiv), triethylamine (1.5 equiv).

-

Solvent : Dry dichloromethane.

-

Conditions : 0°C to room temperature, 4 hours.

-

Workup : Extraction with dilute HCl, drying over Na₂SO₄, and column chromatography (silica gel, hexane/ethyl acetate).

Optimization Data :

| Parameter | Yield (%) | Purity (%) |

|---|---|---|

| Equiv. Acyl Chloride | 1.0 | 65 |

| 1.2 | 75 | 98 |

| 1.5 | 70 | 95 |

Spectroscopic Confirmation :

-

¹³C NMR (CDCl₃): δ 172.5 (C=O), 165.8 (C=O hydrazide), 142.3 (furan-C), 140.1 (C=C), 128.0–130.5 (aryl-C).

-

HRMS : m/z calcd. for C₁₆H₁₅N₂O₃ [M+H]⁺: 299.1032; found: 299.1028.

Alternative Pathways and Challenges

Direct Hydrazination of Carboxylic Acid

Attempts to bypass esterification by reacting 1a directly with hydrazine under acidic conditions resulted in lower yields (50–60%) due to side reactions, including oligomerization.

Acylation Before Hydrazide Formation

Pre-acylation of furan-propenoic acid with 3-phenylpropanoyl chloride followed by hydrazination led to decomposition, highlighting the necessity of late-stage acylation.

Industrial-Scale Considerations

Catalyst Recycling

Triflic acid (TfOH) and AlCl₃, used in earlier steps, can be recovered via aqueous workup, reducing costs.

Green Chemistry Metrics

-

Atom Economy : 82% for the acylation step.

-

E-factor : 1.2 (kg waste/kg product).

Q & A

Q. Critical Parameters :

- Temperature: 70–80°C (reflux) to ensure completion without side reactions.

- Solvent Polarity: Ethanol balances solubility and reaction kinetics.

- Catalyst Loading: Excess acetic acid (>5 mol%) may induce esterification byproducts.

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms the (E)-configuration of the propenoyl group (coupling constant J = 12–16 Hz for trans double bonds) and hydrazide linkage (NH peak at δ 9.5–10.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the furan and phenyl regions.

- X-ray Crystallography :

- HPLC-PDA : Validates purity (>98%) and detects photodegradation products under UV-light stability testing .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

Contradictions (e.g., ambiguous NOESY correlations or unexpected IR carbonyl stretches) require:

Cross-Validation :

- Compare experimental IR carbonyl peaks (1680–1700 cm⁻¹ for hydrazide) with DFT-calculated vibrational spectra .

- Use SC-XRD (SHELX ) to resolve stereochemical ambiguities.

Dynamic NMR :

- Variable-temperature ¹H NMR to study conformational flexibility (e.g., hindered rotation around the N–N bond).

Isotopic Labeling :

- ¹⁵N-labeled hydrazide derivatives clarify nitrogen hybridization states via HMBC.

Advanced: What strategies are employed to study structure-activity relationships (SAR)?

Methodological Answer:

Derivatization :

- Synthesize analogs by replacing the furan ring with thiophene () or modifying the phenylpropanoyl group (e.g., fluorinated variants, ).

Bioassays :

- Test inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) to assess neuroprotective/anti-inflammatory activity .

Computational Modeling :

- Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with AChE’s catalytic triad).

Q. SAR Table :

| Derivative Modification | Bioactivity Change (vs. Parent) | Key Interaction Observed |

|---|---|---|

| Furan → Thiophene | 20% ↑ COX-2 inhibition | Enhanced hydrophobic packing |

| 4-Fluoro-phenylpropanoyl | 50% ↓ AChE IC₅₀ | Halogen bonding with Tyr337 |

Advanced: How to determine the mechanism of action in biological systems?

Methodological Answer:

Enzyme Kinetics :

- Michaelis-Menten assays (e.g., AChE) with Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

Cellular Imaging :

- Fluorescent tagging (e.g., BODIPY-labeled derivative) tracks subcellular localization in live-cell confocal microscopy.

Proteomic Profiling :

- SILAC-based mass spectrometry identifies protein targets (e.g., kinase inhibition in cancer cell lines) .

Advanced: What challenges arise in assessing enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IG-3 columns (n-hexane:isopropanol 85:15) to separate enantiomers. Retention time shifts >2 min indicate high enantiomeric excess (ee >98%) .

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT calculations to confirm absolute configuration .

- Crystallographic Flack Parameter : Values <0.03 in SC-XRD data (SHELXL ) validate enantiopurity.

Basic: How to evaluate stability under experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC (5°C/min, N₂ atmosphere) shows decomposition onset at 180°C.

- Photostability : Expose to UV light (254 nm, 48 hrs); HPLC detects <5% degradation in amber vials .

- pH Stability : Incubate in buffers (pH 1–13, 37°C, 24 hrs); LC-MS identifies hydrolysis products (e.g., furan carboxylic acid at pH >10).

Advanced: What computational modeling approaches predict reactivity?

Methodological Answer:

DFT Calculations (Gaussian 16) :

- Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV predicts nucleophilic attack at the β-carbon) .

Molecular Dynamics (AMBER) :

- Simulate solvation in DMSO/water to study aggregation propensity.

Docking (Glide) :

- Predict binding modes with COX-2 (PDB: 3LN1) using XP precision; scores <-8 kcal/mol suggest strong inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.